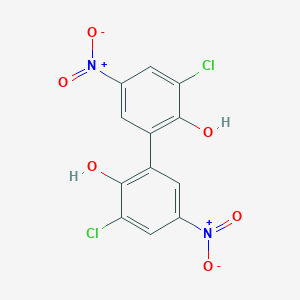
6,6/'-Dichloro-4,4/'-dinitro-O,O/'-biphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol: is a chemical compound with the molecular formula C12H6Cl2N2O6 and a molecular weight of 345.092 . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a biphenyl structure, which consists of two benzene rings connected by a single bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol typically involves the nitration of 6,6’-dichloro-O,O’-biphenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl structure .
Industrial Production Methods: Industrial production of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: It can be used in the design and synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol involves its interaction with specific molecular targets. The nitro groups and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components and affect biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dichloro-6,6’-dinitro-O,O’-biphenol
- 3,3’-Dichloro-5,5’-dinitro-(1,1’-biphenyl)-2,2’-diol
Uniqueness: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is unique due to the specific positioning of the chlorine and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
15595-24-1 |
|---|---|
Molekularformel |
C12H6Cl2N2O6 |
Molekulargewicht |
345.09 g/mol |
IUPAC-Name |
2-chloro-6-(3-chloro-2-hydroxy-5-nitrophenyl)-4-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-9-3-5(15(19)20)1-7(11(9)17)8-2-6(16(21)22)4-10(14)12(8)18/h1-4,17-18H |
InChI-Schlüssel |
JMDGYNMVECCCBV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
15595-24-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















